5-Methoxy-4-amino-2-trifluoromethyl-benzoic acid methyl ester
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Overview
Description
Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H10F3NO3. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a methoxy group attached to a benzoate core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of methyl 4-methoxybenzoate, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are chosen to maximize yield and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate is largely influenced by its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The amino group can form hydrogen bonds with biological targets, while the methoxy group can participate in various interactions, including hydrophobic and van der Waals interactions. These properties enable the compound to interact with specific molecular targets and pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 4-methoxy-2-(trifluoromethyl)benzoate
- Methyl 3-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both an amino and a methoxy group on the benzoate core, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H10F3NO3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-3-5(9(15)17-2)6(4-7(8)14)10(11,12)13/h3-4H,14H2,1-2H3 |
InChI Key |
XWIRJDBEVKFRIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)C(F)(F)F)N |
Origin of Product |
United States |
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